molecular formula C16H14O6 B1263968 1-Hydroxydehydroherbarin

1-Hydroxydehydroherbarin

Cat. No. B1263968
M. Wt: 302.28 g/mol
InChI Key: GBPQWQXLBULQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxydehydroherbarin is a natural product found in Usnea cavernosa and Corynespora with data available.

Scientific Research Applications

Metabolites from Endolichenic Fungus

1-Hydroxydehydroherbarin, along with other heptaketides, was identified in an endolichenic fungal strain, Corynespora sp., inhabiting the cavern beard lichen Usnea cavernosa. This discovery marked the first report of metabolites from an endolichenic fungus. The study focused on the elucidation of the structures of these compounds and their potential cytotoxic effects on human cancer cell lines (Paranagama et al., 2007).

Biogenetically Related Heptaketides

In a similar context, research on the biosynthetic potential of the endolichenic fungus Corynespora sp. highlighted the production of various heptaketides, including this compound. This study explored the synthesis of these compounds under different culture conditions, contributing to the understanding of the chemical diversity of fungal metabolites (Wijeratne et al., 2010).

Natural Products Targeting Cancer

In the realm of cancer research, this compound was identified as a modulator of the AAA+ chaperone, p97, a promising target for cancer treatment. Employing a functional chromatographic method, this compound was found to have a unique mechanism of action, differing from other natural products that target the same protein. This insight is significant for the discovery of protein modulators in cancer therapy (Kang et al., 2014).

properties

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

1-hydroxy-7,9-dimethoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione

InChI

InChI=1S/C16H14O6/c1-7-4-9-13(16(19)22-7)15(18)12-10(14(9)17)5-8(20-2)6-11(12)21-3/h4-6,16,19H,1-3H3

InChI Key

GBPQWQXLBULQCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(O1)O)C(=O)C3=C(C2=O)C=C(C=C3OC)OC

synonyms

1-hydroxydehydroherbarin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.